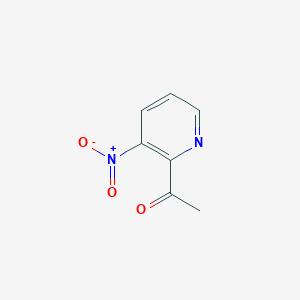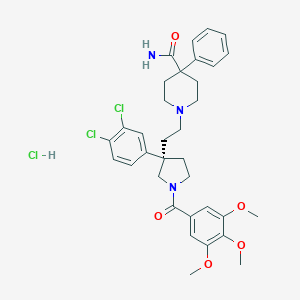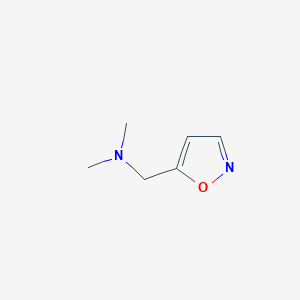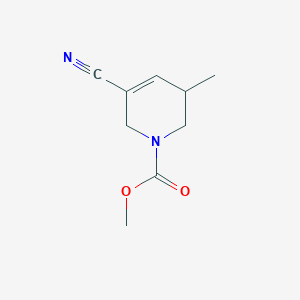![molecular formula C10H8N2O2S B063884 3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one CAS No. 187653-50-5](/img/structure/B63884.png)
3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. Also known as BTZO-1, this compound is a heterocyclic molecule that contains both benzothiazole and oxazolidinone moieties.
作用機序
The mechanism of action of BTZO-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, BTZO-1 has been shown to inhibit the activity of carbonic anhydrases, which are enzymes that play a role in the regulation of pH in the body. Additionally, BTZO-1 has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in signaling pathways involved in cell growth and division.
生化学的および生理学的効果
BTZO-1 has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BTZO-1 can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, BTZO-1 has been shown to inhibit the activity of carbonic anhydrases, which play a role in the regulation of pH in the body. This suggests that BTZO-1 may have potential applications in the treatment of diseases that involve abnormal pH regulation, such as glaucoma.
実験室実験の利点と制限
One advantage of using BTZO-1 in lab experiments is that it is relatively easy to synthesize and purify. Additionally, BTZO-1 has been shown to have a range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one limitation of using BTZO-1 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research involving BTZO-1. One area of interest is the development of BTZO-1 derivatives with improved anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of BTZO-1 and its potential applications in the treatment of diseases such as glaucoma. Finally, BTZO-1 may have potential applications in materials science, and further research is needed to explore its use as a building block for the synthesis of novel materials.
合成法
There are several methods for synthesizing BTZO-1, including the reaction of benzothiazole with ethyl oxazolidin-2-one-4-carboxylate and subsequent hydrolysis of the resulting compound. Another method involves the reaction of benzothiazole with 2-bromo-2-oxazoline followed by treatment with sodium hydroxide.
科学的研究の応用
BTZO-1 has been studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BTZO-1 has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, BTZO-1 has been studied for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrases. In materials science, BTZO-1 has been investigated for its potential as a building block for the synthesis of novel materials.
特性
CAS番号 |
187653-50-5 |
|---|---|
製品名 |
3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one |
分子式 |
C10H8N2O2S |
分子量 |
220.25 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H8N2O2S/c13-10-12(5-6-14-10)9-11-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2 |
InChIキー |
PDLALKFKPJRMPI-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1C2=NC3=CC=CC=C3S2 |
正規SMILES |
C1COC(=O)N1C2=NC3=CC=CC=C3S2 |
同義語 |
2-Oxazolidinone,3-(2-benzothiazolyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B63831.png)
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)